molecular formula C15H29N3O2 B7929008 (S)-N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide

(S)-N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide

Cat. No.: B7929008
M. Wt: 283.41 g/mol
InChI Key: WHPDOPYAWKRBIG-RUXDESIVSA-N
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Description

(S)-N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a cyclohexyl ring, an acetyl-ethyl-amino group, and a butyramide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexyl intermediate: The cyclohexyl ring is synthesized through a series of reactions, including hydrogenation and cyclization.

    Introduction of the acetyl-ethyl-amino group: This step involves the acetylation of an ethyl-amino precursor, followed by its attachment to the cyclohexyl ring.

    Formation of the butyramide moiety: The final step involves the coupling of the cyclohexyl intermediate with a butyramide precursor under appropriate reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(S)-N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

(S)-N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, such as its use in drug development and as a lead compound for the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to specific receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or other cellular processes, resulting in its observed effects.

Comparison with Similar Compounds

(S)-N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    ®-N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide: The enantiomer of the compound, which may have different biological activity and properties.

    N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide: A compound with a similar structure but lacking the specific stereochemistry.

    Other cyclohexyl derivatives: Compounds with similar cyclohexyl rings and functional groups, which may have comparable chemical and biological properties.

Properties

IUPAC Name

(2S)-N-[4-[acetyl(ethyl)amino]cyclohexyl]-2-amino-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2/c1-5-18(11(4)19)13-8-6-12(7-9-13)17-15(20)14(16)10(2)3/h10,12-14H,5-9,16H2,1-4H3,(H,17,20)/t12?,13?,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPDOPYAWKRBIG-RUXDESIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCC(CC1)NC(=O)C(C(C)C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCC(CC1)NC(=O)[C@H](C(C)C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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